![molecular formula C17H21N3O3S B5559667 (1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5559667.png)

(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

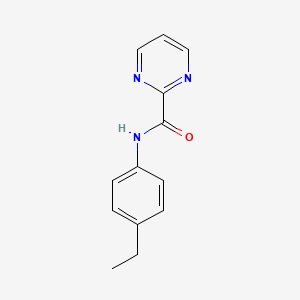

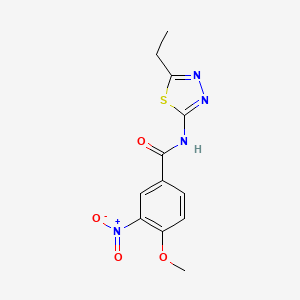

The synthesis of compounds similar to "(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane" often involves multi-step reactions, starting from readily available chemicals. For example, a related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, was synthesized and characterized using techniques such as FT-IR, 1H, and 13C NMR spectroscopy, with its structure further investigated by X-ray powder diffraction (XRPD) and density functional theory (DFT) analyses (Rahmani et al., 2017).

Molecular Structure Analysis

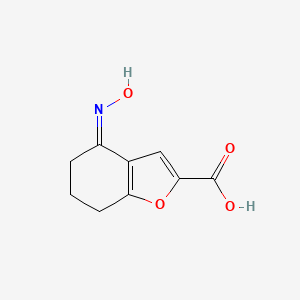

The detailed molecular structure analysis of complex organic compounds is essential for understanding their chemical behavior. For instance, the study mentioned above utilized XRPD and DFT to investigate the triclinic crystal structure of the synthesized compound, providing insights into the arrangement of atoms and the types of intermolecular interactions present (Rahmani et al., 2017).

Chemical Reactions and Properties

Compounds with diazabicyclo nonane structures can undergo various chemical reactions due to the presence of multiple reactive sites. For example, transformations of related compounds have been studied, leading to the synthesis of new derivatives with potentially interesting chemical properties (Nikit-skaya et al., 1970).

Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Activity

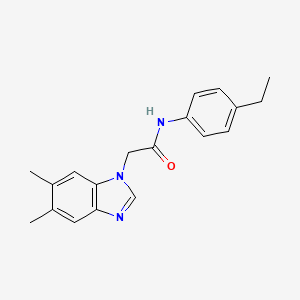

A study conducted by Geiger et al. (2007) focused on the synthesis of bicyclic σ receptor ligands, including derivatives similar to the compound . These ligands have shown high σ1 receptor affinity and have been investigated for their ability to inhibit cell growth in various human tumor cell lines. Notably, certain methyl ethers in this class, at a concentration of 20 μM, completely halted the cell growth of the small cell lung cancer cell line A-427. This suggests a specific target within these cells, with IC50 values comparable to known antitumor drugs such as cisplatin and oxaliplatin. The study highlights the potential of these compounds in cancer research, especially concerning their selectivity and cytotoxicity towards specific cancer cell lines (Geiger et al., 2007).

Sigma Receptor Affinity and Cytotoxicity

Another research effort by Holl et al. (2009) elaborated on the synthesis of 6,8-diazabicyclo[3.2.2]nonane derivatives, noting their affinity towards sigma(1) and sigma(2) receptors and their cytotoxic effects on human tumor cell lines. The study presented compounds with significant sigma receptor affinity and demonstrated selective growth inhibition of the small cell lung cancer cell line A-427. The findings suggest that these compounds, by interacting with sigma receptors, could be potent agents in cancer therapy, showcasing the application of such compounds in the development of new anticancer drugs (Holl et al., 2009).

Molecular and Solid State Structure Analysis

Research on the structural analysis of related compounds, such as those conducted by Rahmani et al. (2017), demonstrates the importance of understanding the molecular and solid-state structures of potential pharmaceuticals. Such studies, involving X-ray powder diffraction and density functional theory (DFT), provide insights into the intermolecular interactions and stability of these compounds, which is crucial for designing drugs with optimal pharmacokinetic and pharmacodynamic properties (Rahmani et al., 2017).

Propiedades

IUPAC Name |

(5-methoxyfuran-2-yl)-[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-22-16-5-4-15(23-16)17(21)20-7-12-2-3-14(20)9-19(6-12)8-13-10-24-11-18-13/h4-5,10-12,14H,2-3,6-9H2,1H3/t12-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPRZIOACZYGHR-GXTWGEPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(O1)C(=O)N2CC3CCC2CN(C3)CC4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(O1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)CC4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5559585.png)

![5-[(4-chlorobenzoyl)amino]isophthalic acid](/img/structure/B5559590.png)

![(4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5559592.png)

![3-isobutyl-1-methyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5559602.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5559619.png)

![(3R*,4R*)-1-{[4-(dimethylamino)phenyl]acetyl}-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5559636.png)

![4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol](/img/structure/B5559644.png)

![4-[(methylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5559656.png)

![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559691.png)